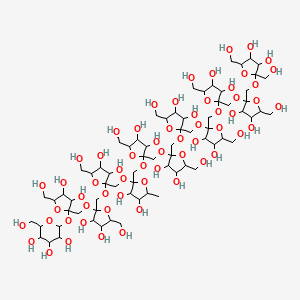
Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is a complex polysaccharide. It consists of multiple fructose units linked together with a glucose unit at the end. This compound is part of the larger family of polysaccharides, which are essential in various biological processes and have numerous applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polysaccharide involves the enzymatic polymerization of fructose units. The process typically uses fructosyltransferase enzymes, which catalyze the transfer of fructose units from donor molecules to acceptor molecules, forming the β-2,1 linkages. The reaction conditions often include a controlled pH and temperature to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of this polysaccharide can be achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the necessary enzymes for polymerization. The fermentation process is carried out in bioreactors under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This polysaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose units can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or methyl iodide are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Acetylated or methylated polysaccharides.
Scientific Research Applications
This polysaccharide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.
Biology: Investigated for its role in cell wall structure and function in plants.
Medicine: Explored for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a thickening agent in food products.
Mechanism of Action
The mechanism by which this polysaccharide exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The β-2,1 linkages are recognized by certain enzymes that can break down the polysaccharide into its constituent sugars. These sugars can then be utilized by cells for energy or as building blocks for other molecules.
Comparison with Similar Compounds
Similar Compounds
Inulin: Another polysaccharide composed of fructose units with β-2,1 linkages.
Levan: A polysaccharide with β-2,6 linkages between fructose units.
Dextran: A polysaccharide composed of glucose units with α-1,6 linkages.
Uniqueness
The unique feature of “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)6-deoxy-Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is the presence of multiple β-2,1 linked fructose units and a 6-deoxy-fructose unit, which may impart distinct biological and chemical properties compared to other polysaccharides.
Properties
Molecular Formula |
C72H122O60 |
|---|---|
Molecular Weight |
1947.7 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C72H122O60/c1-24-36(85)50(99)63(121-24,111-16-65(53(102)40(89)28(5-76)124-65)118-22-71(59(108)46(95)34(11-82)130-71)119-23-72(60(109)47(96)35(12-83)131-72)132-61-49(98)48(97)37(86)25(2-73)120-61)14-112-66(54(103)41(90)29(6-77)125-66)17-114-68(56(105)43(92)31(8-79)127-68)19-116-70(58(107)45(94)33(10-81)129-70)21-117-69(57(106)44(93)32(9-80)128-69)20-115-67(55(104)42(91)30(7-78)126-67)18-113-64(52(101)39(88)27(4-75)123-64)15-110-62(13-84)51(100)38(87)26(3-74)122-62/h24-61,73-109H,2-23H2,1H3 |
InChI Key |
QEAMWFMADGGAET-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)(COC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)OCC9(C(C(C(O9)CO)O)O)OCC1(C(C(C(O1)CO)O)O)OCC1(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















